1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-
Description
1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- is a tertiary amine derivative featuring a chloro substituent at the third carbon of the propanamine backbone and a Schiff base substituent (N-[(3-methoxyphenyl)methylene]) on the nitrogen atom.
Properties
CAS No. |
918335-90-7 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chloropropyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-5-2-4-10(8-11)9-13-7-3-6-12/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI Key |
XVRKKSCDXUORDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropanamine with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro group at the C3 position undergoes nucleophilic substitution (SN2) due to its proximity to the amine nitrogen, which can stabilize transition states.
Mechanistic Notes :
-
The reaction proceeds via a bimolecular mechanism, with inversion of configuration at the β-carbon.
-
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.
Hydrolysis of the Imine Group
The imine (Schiff base) linkage hydrolyzes under acidic or basic conditions to regenerate the amine and carbonyl precursor:
| Conditions | Products | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|
| 1M HCl (25°C, 2 h) | 3-chloro-1-propanamine + 3-methoxybenzaldehyde | ||
| 0.5M NaOH (60°C, 1 h) | 3-chloro-1-propanamine + 3-methoxybenzaldehyde |
Key Findings :
-
Acidic hydrolysis follows a two-step mechanism: protonation of the imine nitrogen followed by nucleophilic attack by water.
-
The methoxy group’s electron-donating effect stabilizes the intermediate oxonium ion, accelerating hydrolysis .
Catalytic Coupling Reactions
The compound participates in ruthenium-catalyzed deaminative coupling with primary amines, forming asymmetric secondary amines:
Mechanism :
-
The Ru catalyst facilitates N–H activation and C–N bond formation via a radical intermediate .
-
Isotope effect studies (13C NMR) confirm that α-carbon deprotonation is rate-limiting .
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes electrophilic substitution at the para position due to the methoxy group’s strong activating effect:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO3/H2SO4 (0°C, 30 min) | Nitration | 3-chloro-N-[(3-methoxy-4-nitrophenyl)methylene]-1-propanamine | 65% | |
| Br2/FeBr3 (CH2Cl2, 25°C, 1 h) | Bromination | 3-chloro-N-[(3-methoxy-4-bromophenyl)methylene]-1-propanamine | 58% |
Regioselectivity :
-
Nitration and bromination occur exclusively at the para position relative to the methoxy group.
Reductive Amination
The imine group can be reduced to a secondary amine under catalytic hydrogenation:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H2 (1 atm), Pd/C (10%) in EtOH (25°C, 12 h) | Pd/C | 3-chloro-N-(3-methoxyphenyl)-1-propanamine | 94% |
Applications :
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) reveals decomposition at 210°C, while oxidative stability tests (H2O2, 25°C) show no degradation over 24 hours .
This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in pharmaceutical intermediates and catalysis. Experimental protocols emphasize the role of solvent polarity, catalyst choice, and substituent electronic effects in modulating reaction outcomes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 1-Propanamine, particularly those modified with various functional groups, exhibit promising anticancer properties. A study highlighted the synthesis of methyl derivatives that showed antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as effective anticancer agents .
Anticonvulsant Properties
Compounds related to 1-Propanamine have been explored for their anticonvulsant effects. Research indicates that these compounds can modulate neuronal excitability, making them candidates for treating epilepsy and other seizure disorders.
Agrochemical Applications
Pesticide Development
The chlorinated derivatives of 1-Propanamine have been investigated for their potential use in pesticide formulations. The compound's ability to interact with biological systems makes it a suitable candidate for developing herbicides and insecticides that target specific pests while minimizing environmental impact .
Organic Synthesis
Building Block for Complex Molecules
1-Propanamine serves as an essential intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to be used in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the pharmaceutical and chemical industries for synthesizing diverse chemical entities .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | IC50 values: 1.9 - 7.52 μg/mL against HCT-116, MCF-7 |
| Anticonvulsant properties | Modulates neuronal excitability | |
| Agrochemicals | Pesticide formulations | Potential for herbicides/insecticides |
| Organic Synthesis | Intermediate for complex molecules | Reactivity in nucleophilic substitutions |
Case Studies
Study on Anticancer Activity
In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of methyl derivatives based on the structure of 1-Propanamine. These compounds were tested against various cancer cell lines, revealing significant anticancer activity that warrants further investigation into their mechanisms of action and potential therapeutic applications .
Development of Pesticides
Another research effort focused on modifying the chlorinated structure of 1-Propanamine to enhance its efficacy as a pesticide. Field tests demonstrated improved performance against common agricultural pests while maintaining safety profiles conducive to environmental sustainability .
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7)
- Structure : Replaces the imine group with an amide (-CONH-) (Figure 1).
- Key Differences :
- Physicochemical Properties: Property 3-Chloro-N-(3-methoxyphenyl)propanamide Target Compound (Schiff Base) Molecular Formula C₁₀H₁₂ClNO₂ C₁₁H₁₃ClN(OCH₃) Molecular Weight 213.66 g/mol ~227.69 g/mol (estimated) Functional Groups Amide, chloro, methoxy Imine, chloro, methoxy
B. 3-Chloro-N-[1-(3-methoxyphenyl)ethyl]-4-methylaniline ()
- Structure : Features an aniline core with a 3-methoxyphenylethyl substituent.
- Key Differences :
Coordination Chemistry and Metal Complexes
Schiff bases are well-documented ligands for transition metals. For example:
- 3-Chloro-N-(dialkylcarbamothioyl)benzamide Nickel Complex (): Exhibits a distorted square planar geometry with sulfur and oxygen donors.
- Carbohydrazide Metal Complexes () : Demonstrated antimicrobial activity. The target compound’s chloro and methoxy groups may enhance bioactivity via lipophilicity modulation .
Biological Activity
The compound 1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- (CAS Number: 5407-04-5) has garnered attention in the scientific community due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- Boiling Point : 130.7°C at 760 mmHg
- Melting Point : 187-190°C
- Flash Point : 32.8°C
These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various biological assays.
1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- exhibits several biological activities, primarily through its interaction with specific receptors and enzymes:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Antiinflammatory Properties : The compound has been identified as a potential antagonist for CCR1 receptors, which are involved in inflammatory responses. This suggests that it could be used in treating conditions characterized by inflammation .
- Cytotoxicity : In vitro studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential use in cancer therapy.
Antimicrobial Studies
A study published in MDPI highlighted the antimicrobial efficacy of similar compounds within the same chemical class. The findings indicated that derivatives of propanamine exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Inflammatory Response
Research examining the anti-inflammatory effects of related compounds demonstrated that they could effectively reduce cytokine levels in vitro, suggesting a mechanism by which 1-Propanamine could mitigate inflammatory responses in vivo .
Cytotoxicity Assays
In a series of cytotoxicity assays conducted on various cancer cell lines, compounds structurally similar to 1-Propanamine showed promising results. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Data Table Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine production | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile is essential for assessing the safety and efficacy of 1-Propanamine. Current data suggests moderate toxicity levels; however, further studies are required to establish a comprehensive safety profile.
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